Pyrrolidino PAF C-16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡咯烷基 PAF C-16 是一种血小板活化因子 C-16 的合成类似物,血小板活化因子 C-16 是一种磷脂类炎症介质。 它以其强效降压作用和通过特定细胞表面受体激活多形核白细胞和单核细胞的能力而闻名 。 吡咯烷基 PAF C-16 的降压活性比天然血小板活化因子大约高 3-10 倍 .

准备方法

合成路线和反应条件

吡咯烷基 PAF C-16 通过一系列化学反应合成,这些反应涉及修饰血小板活化因子 C-16 的结构反应条件通常包括使用有机溶剂和催化剂以促进所需的转化 .

工业生产方法

吡咯烷基 PAF C-16 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和高纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和功效 .

化学反应分析

Structural Characteristics of Pyrrolidino PAF C-16

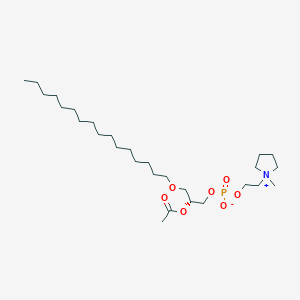

This compound is a structural analog of PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine), where modifications occur at the choline headgroup or glycerol backbone. Key features include:

-

Core structure : A 1-O-hexadecyl ether-linked glycerol backbone with an acetyl group at the sn-2 position.

-

Modification : Substitution of the phosphocholine group with a pyrrolidino moiety, altering receptor-binding affinity and membrane interaction dynamics .

Membrane Interaction and Detergent-like Effects

This compound disrupts bacterial membranes through a detergent-like mechanism, similar to PAF C-16:

-

Membrane Damage : Fluorescence microscopy and flow cytometry revealed that this compound compromises mycobacterial membrane integrity, evidenced by Propidium iodide (PI) uptake .

-

Mitigation by Stabilizers : The growth-inhibitory effects are partially reversed by membrane-stabilizing agents (e.g., α-tocopherol, Tween-80), confirming membrane disruption as the primary mode of action .

Anti-Mycobacterial Activity

| Parameter | PAF C-16 | This compound |

|---|---|---|

| Growth Inhibition (M. smegmatis) | 85% at 50 µM | 80–85% at 50 µM |

| Membrane Damage | Yes (PI uptake) | Yes (PI uptake) |

| Receptor Dependency | PAFR-mediated | Partially PAFR-mediated |

-

Key Insight : Structural modifications (e.g., pyrrolidino substitution) do not significantly alter growth inhibition efficacy, suggesting a conserved mechanism targeting membrane integrity .

Intracellular Effects

-

Receptor Signaling : In THP-1 macrophages, this compound inhibits intracellular M. smegmatis growth via pathways involving phospholipase C (PLC) and TNF-α production .

-

Blockade Experiments : PAF receptor antagonists partially reverse growth inhibition, implicating receptor-dependent and independent mechanisms .

Comparative Analysis of Structural Analogs

Critical Observations

-

Structure-Activity Relationship : The ether-linked alkyl chain and acetyl group are essential for membrane disruption, while headgroup modifications (e.g., pyrrolidino) modulate receptor interactions without abolishing activity .

-

Therapeutic Potential : this compound’s dual mechanism (direct membrane damage and immunomodulation) positions it as a candidate for anti-tuberculosis drug development .

This synthesis highlights this compound’s unique chemical reactivity and biological relevance, emphasizing its potential in targeting mycobacterial infections through membrane-centric pathways.

科学研究应用

Pyrrolidino PAF C-16 exhibits potent hypotensive effects and influences platelet aggregation. Studies have shown that it is 3-10 times more effective than natural PAF in reducing blood pressure in animal models . The compound operates through specific G-protein coupled receptors, activating various signaling pathways that lead to physiological responses such as inflammation and immune modulation .

Table 1: Key Biological Activities of this compound

Inhibition of Mycobacterial Growth

Research has demonstrated that this compound possesses direct inhibitory effects on the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG. The compound disrupts the bacterial cell membrane, leading to cell death . This effect is enhanced by the presence of specific structural features in the molecule, such as the ether bond linking the carbon tail to the glycerol backbone .

Table 2: Inhibitory Concentrations of this compound Against Mycobacteria

| Bacterial Strain | Concentration (μg/ml) | Inhibition (%) |

|---|---|---|

| M. smegmatis | 10 | 40 |

| M. bovis BCG | 50 | 70 |

| M. bovis BCG | 100 | 90 |

Effects on Other Pathogens

This compound has also been shown to inhibit various protozoan pathogens such as Leishmania and Trypanosoma, enhancing macrophage activity against these intracellular infections . The compound induces the production of reactive oxygen species, which are critical for killing these pathogens.

Case Study: Inhibition of Candida albicans

In murine models infected with Candida albicans, administration of this compound led to a significant reduction in pathogen load and improved survival rates through mechanisms involving nitric oxide and tumor necrosis factor-alpha production .

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in treating conditions associated with inflammation and infection.

Cardiovascular Diseases

The hypotensive properties make it a candidate for managing hypertension-related disorders. Its ability to modulate platelet function may also contribute to preventing thrombotic events.

Infectious Diseases

The antimicrobial properties suggest potential use in treating infections caused by mycobacteria and other resistant pathogens. The compound's mechanism of action warrants further investigation into its efficacy against tuberculosis and other mycobacterial diseases.

作用机制

吡咯烷基 PAF C-16 通过与特定的细胞表面受体结合发挥作用,导致细胞内信号通路活化。这导致活性氧物种的产生和多形核白细胞和单核细胞的活化。 该化合物的降压作用是通过其诱导血管舒张和降低血压的能力介导的 .

相似化合物的比较

类似化合物

血小板活化因子 C-16: 该化合物的天然形式具有类似但效力较低的生物活性。

血小板活化因子 C-18: 另一个具有不同结构特征和生物活性的类似物。

溶血磷脂酰胆碱: 一种具有不同化学性质的前体形式.

独特性

吡咯烷基 PAF C-16 的独特性在于其增强的效力和特定的结构修饰,这些修饰赋予了独特的生物活性。 它比天然血小板活化因子更有效地诱导低血压和血小板聚集,使其成为有价值的研究工具和潜在的治疗剂 .

生物活性

Pyrrolidino PAF C-16 is a synthetic analogue of the endogenous platelet-activating factor (PAF). This compound exhibits a range of biological activities, primarily related to its role in inflammation, immune response, and cellular signaling. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a pyrrolidine moiety that enhances its biological potency compared to natural PAF. The compound's chemical name is (7R)-7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphapentacosan-1-aminium-4-oxide. This structural modification contributes to its increased affinity for PAF receptors (PAFR) and enhances its ability to activate downstream signaling pathways.

Upon binding to PAFR, this compound triggers various intracellular signaling cascades, including:

- Activation of the phosphatidylinositol-calcium second messenger system.

- Stimulation of protein kinase C (PKC) pathways.

- Induction of reactive oxygen species (ROS) production in immune cells.

These pathways collectively contribute to its pro-inflammatory effects and its role in mediating platelet aggregation and vascular permeability .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Platelet Aggregation:

this compound is a potent inducer of platelet aggregation, exhibiting approximately 3-10 times greater potency than natural PAF. This property makes it significant in thrombotic conditions where platelet activation is critical .

2. Inflammatory Response:

The compound plays a crucial role in modulating inflammatory responses. It acts as a chemoattractant for polymorphonuclear neutrophils and enhances vascular permeability, facilitating the migration of immune cells to sites of inflammation . Dysregulated levels of PAF have been implicated in various inflammatory diseases, including asthma and rheumatoid arthritis .

3. Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits direct inhibitory effects on mycobacterial growth, specifically against Mycobacterium bovis BCG and Mycobacterium smegmatis. The growth inhibition occurs in a dose-dependent manner and is associated with damage to the bacterial cell membrane . This antimicrobial activity suggests potential applications in treating mycobacterial infections.

4. Apoptosis Induction:

The compound has been shown to induce apoptosis in various cell types, including neuronal and epidermal cells. This effect may be mediated through the activation of specific signaling pathways that lead to programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLCUIJMABRFJ-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。